molecular formula C18H23FN6 B12232716 4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

Cat. No.: B12232716
M. Wt: 342.4 g/mol
InChI Key: IRRMXNSJWFTPJE-UHFFFAOYSA-N
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Description

4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a pyrrolo[3,4-c]pyrrole ring system. It is used as a building block in the synthesis of bio-active compounds, particularly in the development of broad-spectrum antifungal agents .

Preparation Methods

The synthesis of 4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves multiple steps. One common synthetic route starts with the preparation of 4-ethyl-5-fluoro-6-hydroxypyrimidine, which is then converted to 4-chloro-6-ethyl-5-fluoropyrimidine through chlorination . The next step involves the reaction of this intermediate with octahydropyrrolo[3,4-c]pyrrole under specific conditions to form the desired compound. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.

    Reagents and Conditions: Common reagents include chlorinating agents for substitution reactions and oxidizing agents for oxidation reactions.

Scientific Research Applications

4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA and RNA synthesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to its targets, enhancing its potency and selectivity .

Comparison with Similar Compounds

4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides enhanced biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C18H23FN6

Molecular Weight

342.4 g/mol

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H23FN6/c1-4-15-16(19)18(23-10-21-15)25-7-13-5-24(6-14(13)8-25)17-11(2)12(3)20-9-22-17/h9-10,13-14H,4-8H2,1-3H3

InChI Key

IRRMXNSJWFTPJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC(=C4C)C)F

Origin of Product

United States

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